molecular formula C20H16FN5O3 B11257642 9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B11257642
M. Wt: 393.4 g/mol
InChI Key: PWGDJEMPXZWSGO-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with fluorophenyl, methoxyphenyl, and methyl groups.

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of substituents: The fluorophenyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions.

    Final assembly: The final compound is obtained by coupling the substituted purine core with the carboxamide group under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its action are currently under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, 9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to its unique combination of substituents and the resulting properties. Similar compounds include:

    (4-fluorophenyl)(3-methoxyphenyl)methylamine: This compound shares some structural similarities but differs in its core structure and functional groups.

    [(4-fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine:

Properties

Molecular Formula

C20H16FN5O3

Molecular Weight

393.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-2-(3-methoxyphenyl)-7-methyl-8-oxopurine-6-carboxamide

InChI

InChI=1S/C20H16FN5O3/c1-25-16-15(17(22)27)23-18(11-4-3-5-14(10-11)29-2)24-19(16)26(20(25)28)13-8-6-12(21)7-9-13/h3-10H,1-2H3,(H2,22,27)

InChI Key

PWGDJEMPXZWSGO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C(N=C2N(C1=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC)C(=O)N

Origin of Product

United States

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